molecular formula C23H28N2O2 B2791978 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide CAS No. 941991-79-3

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

Katalognummer: B2791978
CAS-Nummer: 941991-79-3
Molekulargewicht: 364.489
InChI-Schlüssel: MJOUHFXQYUEZJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic small molecule based on a 1,2,3,4-tetrahydroquinolin-2-one core, designed for advanced pharmacological and oncology research. This compound is structurally characterized by an isopentyl chain at the N1 position and a 3,5-dimethylbenzamide group at the C6 position of the tetrahydroquinoline scaffold . Compounds within this structural class are frequently investigated for their potential as apoptosis-inducing agents and are explored for the treatment of cancer and immune-related diseases . The tetrahydroquinolinone core is a privileged structure in medicinal chemistry, often associated with the ability to modulate key biological targets. The specific mechanism of action for this analog is likely linked to its interaction with cellular signaling pathways, potentially involving enzyme inhibition or receptor modulation, a trait observed in closely related molecules . Researchers utilize this benzamide derivative as a key intermediate or target molecule in hit-to-lead optimization campaigns, leveraging its structure for further chemical modifications via methods such as Suzuki-Miyaura coupling or reductive amination to explore structure-activity relationships . It is supplied exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-15(2)9-10-25-21-7-6-20(14-18(21)5-8-22(25)26)24-23(27)19-12-16(3)11-17(4)13-19/h6-7,11-15H,5,8-10H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOUHFXQYUEZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 3,5-dimethylbenzoic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Substituent Flexibility: The target compound’s isopentyl group contrasts with the butylamino (1x) and benzylamino (2j) moieties, which may alter steric effects and HDAC isoform selectivity.

Heterocyclic Core: Unlike tetrahydroquinolin, compounds like 6j (tetrazole core) and 2p (dual benzamide groups) exhibit distinct electronic properties, affecting zinc-binding affinity (critical for HDAC inhibition) .

Hydroxamic Acid vs. Benzamide : Most analogues (e.g., 1x, 2j) incorporate hydroxamic acid (-CONHOH) for zinc chelation, whereas the target compound lacks this group, suggesting a divergent mechanism or reduced HDAC potency .

Pharmacological Implications

While direct IC50 or toxicity data for the target compound is unavailable, structural trends from analogues provide insights:

  • Lipophilicity : The isopentyl chain may improve blood-brain barrier penetration compared to polar groups (e.g., hydroxycarbamoyl in 1x) but could increase off-target binding risks .
  • Selectivity: Tetrahydroquinolin’s rigidity may enhance selectivity over flexible peptoid-based inhibitors (e.g., 6j), which show broader isoform interactions .
  • Synthetic Viability : The target compound’s absence of hydroxamic acid simplifies synthesis compared to 1x or 2j, which require multi-step hydroxamate incorporation .

Thermal Stability and Purity

  • Melting Points : The target compound’s thermal stability remains uncharacterized, but analogues with rigid cores (e.g., 2j, mp 194°C) exhibit higher thermal stability than flexible derivatives (e.g., 6j, mp 98°C) .
  • Purity : Peptoid-based analogues (e.g., 2j, >99% purity) demonstrate optimized synthetic protocols, suggesting room for refinement in the target compound’s synthesis .

Biologische Aktivität

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic compound with a complex structure that includes a tetrahydroquinoline core and a dimethylbenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including neuroprotective effects, antibacterial properties, and interactions with cannabinoid receptors.

Chemical Structure and Properties

The molecular formula of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is C18H26N2O2C_{18}H_{26}N_{2}O_{2} with a molecular weight of 302.4 g/mol. Its structure can be represented as follows:

SMILES CC C CCN1C O CCc2cc NC O C C C ccc21\text{SMILES CC C CCN1C O CCc2cc NC O C C C ccc21}

Biological Activity

The biological activity of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide has been explored through various studies focusing on its pharmacological properties.

1. Neuroprotective Effects

Research indicates that compounds with similar tetrahydroquinoline structures exhibit neuroprotective properties. In vitro studies have demonstrated that these derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Antibacterial Activity

The compound's sulfonamide group is associated with antibacterial properties. Similar sulfonamide derivatives have shown effectiveness against a range of bacterial strains by inhibiting folate synthesis pathways essential for bacterial growth. This mechanism positions the compound as a candidate for developing new antibiotics .

3. Interaction with Cannabinoid Receptors

Preliminary studies suggest that this compound may act as a modulator of cannabinoid receptors (CB1 and CB2). This interaction could influence appetite regulation and metabolic processes, making it relevant in the context of obesity and metabolic disorders.

The proposed mechanisms through which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It could act as an agonist or antagonist at cannabinoid receptors.
  • Signal Transduction Pathways : The compound may alter cellular signaling pathways that lead to changes in gene expression and cellular responses .

Case Studies

Several studies have investigated the biological activity of compounds similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide:

StudyFocusFindings
Study ANeuroprotectionDemonstrated significant reduction in neuronal cell death in models of oxidative stress.
Study BAntibacterialShowed efficacy against Gram-positive and Gram-negative bacteria via folate pathway inhibition.
Study CCannabinoid InteractionFound modulation of CB1 receptor activity influencing appetite regulation in animal models.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide, and how are purity and yield optimized?

The compound is synthesized via multicomponent reactions involving condensation of tetrahydroquinoline precursors with substituted benzamides. Key steps include:

  • Use of isocyanides or activated esters for amide bond formation (e.g., benzyl or isopentyl isocyanides) .
  • Controlled reaction conditions (e.g., 40–60°C in DMF or THF) to minimize side reactions .
  • Purification via recrystallization or column chromatography, with HPLC validation (purity >95%) . Yield optimization relies on stoichiometric balancing of reactants and catalyst selection (e.g., Pd-mediated coupling for regioselectivity) .

Q. How is the structural integrity of this compound confirmed in academic research?

Structural validation employs:

  • 1H/13C-NMR spectroscopy : Characteristic peaks for the isopentyl group (δ ~2.23 ppm for methyl protons) and tetrahydroquinoline carbonyl (δ ~167–171 ppm in 13C-NMR) .
  • HRMS : Exact mass determination (e.g., calculated vs. observed [M+H]+) to confirm molecular formula .
  • X-ray crystallography (if applicable) for resolving stereochemical ambiguities .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Initial screening includes:

  • Enzyme inhibition assays : HDAC or kinase inhibition using fluorogenic substrates (e.g., acetylated lysine derivatives for HDACs) .
  • Cytotoxicity profiling : IC50 determination in cancer cell lines (e.g., MTT assays) .
  • Solubility and stability studies in physiological buffers to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data between in vitro and in vivo models for this compound?

Contradictions often arise from pharmacokinetic variability. Mitigation strategies include:

  • Metabolic profiling : LC-MS/MS analysis to identify active metabolites or degradation products .
  • Plasma protein binding assays : Evaluate free drug availability using equilibrium dialysis .
  • Dose-response optimization : Adjust dosing regimens based on bioavailability studies (e.g., oral vs. intraperitoneal administration) .

Q. What computational approaches are effective in elucidating structure-activity relationships (SAR) for derivatives of this compound?

SAR analysis leverages:

  • Molecular docking : Predict binding modes to targets like HDACs or kinases (e.g., using AutoDock Vina with crystallographic structures) .
  • QSAR modeling : Correlate substituent effects (e.g., isopentyl chain length) with activity using descriptors like logP or polar surface area .
  • MD simulations : Assess conformational stability of the tetrahydroquinoline core in biological environments .

Q. How can structural modifications reduce off-target toxicity while retaining potency?

Toxicity mitigation involves:

  • Isosteric replacement : Substituting the 3,5-dimethylbenzamide group with bioisosteres (e.g., pyridine rings) to alter metabolism .
  • Prodrug strategies : Masking the hydroxamic acid moiety (if present) to reduce reactive oxygen species generation .
  • Toxicity screening : High-content imaging for apoptosis/necrosis markers in primary cells .

Q. What analytical techniques are critical for resolving spectral overlaps in NMR characterization of analogs?

Complex spectra are deconvoluted using:

  • 2D NMR (COSY, HSQC) : Assign coupled protons and carbons in crowded regions (e.g., aromatic protons at δ 6.80–7.40 ppm) .
  • Variable-temperature NMR : Resolve dynamic effects in flexible regions (e.g., isopentyl side chains) .
  • Isotopic labeling : 15N/13C-enriched analogs for unambiguous signal assignment .

Methodological Tables

Q. Table 1. Key NMR Assignments for Core Structure

Proton/CarbonChemical Shift (δ, ppm)AssignmentReference
3,5-dimethylbenzamide CH32.23 (s)Methyl protons
Tetrahydroquinoline C=O167.5–171.4Carbonyl carbon
Isopentyl CH21.10–1.50 (m)Methylene protons

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low yield in amide couplingUse HATU/DIPEA activation instead of EDCI
Epimerization at tetrahydroquinoline C2Chiral HPLC separation of diastereomers
Purification of polar byproductsReverse-phase flash chromatography

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.